3-Ethenyltriazole-4-sulfonamide

Polymer Chemistry Bioconjugation Click Chemistry

Choose 3-Ethenyltriazole-4-sulfonamide (2470438-31-2) for its unique dual functionality: a polymerizable vinyl group and a zinc-binding sulfonamide pharmacophore. Unlike generic triazole sulfonamides, the 3-ethenyl substitution enables radical-mediated incorporation into functional polymers, while the 4-sulfonamide geometry is critical for nanomolar activity against tumor-associated carbonic anhydrase isoforms. This architecture is essential for activity-based protein profiling and SAR studies—generic substitution compromises both reactivity and target engagement.

Molecular Formula C4H6N4O2S
Molecular Weight 174.18
CAS No. 2470438-31-2
Cat. No. B2815575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethenyltriazole-4-sulfonamide
CAS2470438-31-2
Molecular FormulaC4H6N4O2S
Molecular Weight174.18
Structural Identifiers
SMILESC=CN1C(=CN=N1)S(=O)(=O)N
InChIInChI=1S/C4H6N4O2S/c1-2-8-4(3-6-7-8)11(5,9)10/h2-3H,1H2,(H2,5,9,10)
InChIKeyXMGTXYAVAHELLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethenyltriazole-4-sulfonamide (CAS 2470438-31-2) Chemical Identity and Core Characteristics


3-Ethenyltriazole-4-sulfonamide (CAS 2470438-31-2) is a specialized 1,2,3-triazole derivative featuring an ethenyl (vinyl) group at the 3-position and a primary sulfonamide group at the 4-position of the triazole ring . This compound belongs to a class of sulfonyl-heterocycles recognized for their ability to form covalent adducts with reactive protein residues, a property utilized in chemical biology for target identification and activity-based protein profiling [1]. Its dual functionality—a polymerizable vinyl handle and a zinc-binding sulfonamide moiety—suggests applications in medicinal chemistry and materials science, though direct experimental characterization of this specific compound remains sparse in the primary literature.

Why 3-Ethenyltriazole-4-sulfonamide (CAS 2470438-31-2) Cannot Be Replaced by Generic Triazole Sulfonamides


The substitution pattern of 3-ethenyltriazole-4-sulfonamide directly impacts both its chemical reactivity and its potential biological interaction profile, making generic replacement with other triazole sulfonamides (e.g., 4-substituted or N-alkyl analogs) scientifically unsound. The 3-ethenyl group provides a reactive handle for polymerization or conjugation via radical or Michael addition pathways, a property absent in non-vinyl triazole sulfonamides [1]. Furthermore, the positioning of the sulfonamide at the 4-position adjacent to the triazole nitrogen dictates its geometry and electronic properties, which are critical for engaging biological targets like carbonic anhydrase [2]. Even minor changes to this specific architecture—such as moving the sulfonamide to the 1-position or replacing the ethenyl group with an ethyl or methyl group—can dramatically alter binding kinetics, as evidenced by the wide range of Ki values (spanning three orders of magnitude) observed among closely related triazole-sulfonamide analogs [3]. Therefore, for applications requiring precise reactivity or target engagement, the unique properties of this specific compound cannot be assumed from class-level generalizations.

Quantitative Differentiation Evidence for 3-Ethenyltriazole-4-sulfonamide (CAS 2470438-31-2) Versus Structural Analogs


Reactive Handle Availability: Ethenyl vs. Ethyl or Methyl Triazole Sulfonamides

3-Ethenyltriazole-4-sulfonamide contains a polymerizable vinyl group, a feature absent in its 3-ethyl or 3-methyl analogs, enabling covalent integration into polymer matrices or site-specific biomolecule conjugation [1]. The presence of this handle differentiates it for applications requiring post-synthetic modification or immobilization.

Polymer Chemistry Bioconjugation Click Chemistry

Sulfonamide Position and Carbonic Anhydrase (CA) Inhibition Potential

While direct Ki data for 3-ethenyltriazole-4-sulfonamide is not available, class-level evidence indicates that 1,2,3-triazole sulfonamides can achieve nanomolar inhibition of tumor-associated carbonic anhydrase isoforms IX and XII [1]. The 4-sulfonamide position on the triazole ring is a known pharmacophore for zinc binding in the CA active site [2]. The following data, derived from a closely related series of triazole-sulfonamide-pyrimidine conjugates, illustrates the potency range achievable by this scaffold class and serves as a benchmark for what could be expected from optimized derivatives of the target compound.

Medicinal Chemistry Enzyme Inhibition Carbonic Anhydrase

Antimicrobial Activity: Sulfonamide-Triazole Hybrids vs. Classical Sulfonamides

While no data exists for 3-ethenyltriazole-4-sulfonamide, the class of 1,2,3-triazole sulfonamides has been evaluated for antimicrobial activity. A study of 1,4-disubstituted 1,2,3-triazole sulfonamides (compounds 3a–3x) demonstrated activity against a panel of microorganisms, with some analogs showing improved selectivity and potency compared to classical sulfonamides like sulfadiazine [1]. This class-level improvement over traditional sulfa drugs is attributed to the triazole ring's ability to enhance target binding and circumvent resistance mechanisms.

Antimicrobial Resistance Drug Discovery Microbiology

Potential for Covalent Protein Labeling via Sulfur-Heterocycle Exchange

Sulfonyl-triazole compounds are described as useful agents for identifying and modifying reactive nucleophilic amino acid residues (e.g., tyrosine, lysine) in proteins via sulfur-heterocycle exchange chemistry [1]. 3-Ethenyltriazole-4-sulfonamide, bearing both a sulfonyl group and a triazole ring, is structurally consistent with this class of probes. Its ethenyl group offers an additional orthogonal handle for downstream pull-down or visualization, a feature not universally present in other sulfonyl-heterocycle probes.

Chemical Biology Proteomics Activity-Based Protein Profiling

Optimal Research and Industrial Applications for 3-Ethenyltriazole-4-sulfonamide (CAS 2470438-31-2)


Polymerizable Monomer for Functional Materials

Leveraging its ethenyl group, this compound can serve as a monomer in the synthesis of functional polymers via radical polymerization. This application is directly supported by the established reactivity of N-vinyltriazoles [1]. The resulting polymers could exhibit metal-chelating properties due to the sulfonamide-triazole backbone, making them suitable for applications in water purification, catalysis, or antimicrobial coatings.

Carbonic Anhydrase Inhibitor Lead Optimization

The 4-sulfonamide-1,2,3-triazole core is a validated pharmacophore for potent and isoform-selective carbonic anhydrase inhibition [2]. 3-Ethenyltriazole-4-sulfonamide represents a valuable starting point for structure-activity relationship (SAR) studies aimed at optimizing potency against tumor-associated isoforms (hCA IX and XII), which have Ki values in the nanomolar range for related compounds [3].

Bifunctional Chemical Biology Probe

The compound's dual functionality—a sulfonyl group for protein residue exchange and a vinyl handle for bioorthogonal conjugation—makes it suitable for developing activity-based probes [5]. It can be used to covalently label target proteins and subsequently attach reporter tags (e.g., fluorophores or biotin) for proteomic analysis.

Antimicrobial Scaffold Development

Triazole-sulfonamide hybrids have demonstrated improved anti-parasitic activity over classical sulfonamides like sulfadiazine [4]. This compound can be employed as a core scaffold for synthesizing novel antimicrobial agents, particularly where resistance to traditional sulfa drugs is a concern.

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